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Compound of Interest

(1R,3S,4R)-ent-Entecavir-

Compound Name:
13C2,15N

Cat. No.: B12391128

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of entecavir and its isotopically labeled variants. Entecavir is a potent antiviral
drug used in the treatment of chronic hepatitis B virus (HBV) infection. Isotopically labeled
entecavir serves as an invaluable tool in various stages of drug development, including
pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative
bioanalysis. This document outlines the key physicochemical data, experimental protocols for
characterization, and the biological pathway of entecavir.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of entecavir and its
common isotopic modifications.

Table 1: General Physicochemical Properties of Entecavir
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Property

Value

Reference

Chemical Name

2-amino-9-[(1S,3R,4S)-4-
hydroxy-3-(hydroxymethyl)-2-
methylidenecyclopentyl]-3H-

[DrugBank Online]

purin-6-one
Molecular Formula C12H15Ns03 [DrugBank Online]
Molecular Weight 277.28 g/mol [DrugBank Online]
Melting Point ~220 °C (monohydrate) [Wikipedia]

Solubility in Water

Slightly soluble (2.4 mg/mL)

[Entecavir Patent Evaluation,
Method for Diastereomeric

Impurities]

Appearance

White to off-white powder

[Entecavir Patent Evaluation,
Method for Diastereomeric

Impurities]

Table 2: Physicochemical Properties of Entecavir Isotopes
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. Molecular ) ] . .
Isotopic Molecular . Isotopic Purity Radiochemical
. Weight ( g/mol . .
Variant Formula ) | Enrichment Purity

) >99% deuterated )
Entecavir-d2 C12H13D2Ns03 279.3 Not Applicable
forms (di-d2)

Not explicitly
Entecavir- C1013C2H15N415N stated, used as )
280.26 ) Not Applicable
13C2, 5N Os an internal

standard

Isotopic
Distribution:

281.28
Entecavir-13Ca Cs!3C4H15Ns03 [M+4] 98.4%, Not Applicable

(calculated)
[M+3] 1.6%,
[M+0] <0.1%

~403.17
125|-Entecavir C12H14125INsO3 (calculated for Not Applicable >95%

125|)

Mechanism of Action: HBV Polymerase Inhibition

Entecavir is a guanosine nucleoside analog that requires intracellular phosphorylation to its
active triphosphate form, entecavir triphosphate (ETV-TP). ETV-TP then competes with the
natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating
viral DNA chain by the HBV polymerase (a reverse transcriptase). Incorporation of ETV-TP
leads to chain termination, thus inhibiting viral replication.
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Fig. 1: Entecavir's intracellular activation and inhibition of HBV polymerase.

Experimental Protocols
Synthesis of Isotopically Labeled Entecavir

3.1.1. General Synthesis Workflow for [*3Cas]Entecavir

The synthesis of [13Ca]entecavir involves a multi-step process starting from commercially

available labeled precursors.[1]
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Fig. 2: General workflow for the synthesis of [*3Ca]entecavir.

A detailed multi-step synthesis involves the condensation of [*3C]guanidine hydrochloride and
diethyl[1,2,3-13Cs]malonate to form a labeled pyrimidine diol. This intermediate is then
converted in five steps to the desired purine. The final steps involve the introduction of a chiral
epoxide followed by deprotection to yield [*3Ca]entecavir.[1]
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3.1.2. Synthesis of 125|-Entecavir

The radiosynthesis of 125|-Entecavir is achieved through electrophilic iodination of a tributyltin
precursor.[2]

e Step 1: Precursor Synthesis: A vinyl tributyltin group is attached to the entecavir molecule.

o Step 2: Radioiodination: The tributyltin precursor is reacted with Na!2°| in the presence of an
oxidizing agent (e.g., Chloramine-T) to facilitate electrophilic substitution of the tributyltin
group with 23],

» Step 3: Purification: The resulting 12°|-Entecavir is purified using High-Performance Liquid
Chromatography (HPLC).

Characterization and Quality Control

3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

A validated stability-indicating RP-HPLC method is crucial for determining the chemical purity of
entecavir and its isotopes.[3][4][5][6][7]

Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 pum particles).[3][4]

» Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g.,
0.02 M phosphate buffer at pH 4.5). The exact ratio is optimized for resolution.[5]

o Flow Rate: Typically 1.0 mL/min.[3][4]
o Detection: UV detection at approximately 254 nm.[3][4]
o Temperature: Column oven maintained at a constant temperature, for example, 40°C.[5]

 Internal Standard: For quantitative analysis, an internal standard such as lamivudine can be
used.

3.2.2. Mass Spectrometry (MS) for Isotopic Purity and Identification
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Mass spectrometry is essential for confirming the molecular weight and determining the
isotopic distribution of labeled compounds.
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Fig. 3: Workflow for the characterization of entecavir isotopes by mass spectrometry.

« lonization Source: Electrospray ionization (ESI) is commonly used.

e Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended
for accurate mass measurements and resolving isotopic peaks.

o Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different
isotopologues. The relative abundance of these peaks is used to calculate the isotopic
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distribution. For example, for [*3Cas]entecavir, the major peak will be at [M+4].[1] The proton
adduct of unlabeled entecavir is observed at m/z 278.1.[8]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR are used to confirm the chemical structure and the position of isotopic labels.
For deuterated compounds, the absence of specific proton signals in the H NMR spectrum
confirms the location of deuterium substitution.

In Vitro HBV Polymerase Inhibition Assay

This assay measures the ability of entecavir or its analogs to inhibit the activity of HBV
polymerase.[9]

Source of Polymerase: HBV polymerase is typically obtained from cell lysates of HBV-
transfected cells (e.g., HepG2 cells).

o Reaction Mixture: The assay mixture contains the HBV polymerase, a DNA or RNA template,
deoxynucleotide triphosphates (ANTPs, including a radiolabeled dNTP like [a-32P]dGTP), and
the test compound (e.g., ETV-TP).

 Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

o Detection: The reaction products are separated by gel electrophoresis, and the amount of
incorporated radioactivity is quantified using a phosphorimager or autoradiography.

o Data Analysis: The 50% inhibitory concentration (ICso) is calculated by measuring the
reduction in DNA synthesis in the presence of varying concentrations of the inhibitor.

Stability Profile

Forced degradation studies on unlabeled entecavir have shown that it is stable under thermal,
acidic, and photolytic stress conditions. However, significant degradation is observed under
oxidative and alkaline conditions.[3] While direct comparative stability studies of entecavir
isotopes are not readily available in the literature, it is generally understood that deuteration at
a site of metabolism can slow down the rate of metabolic degradation due to the kinetic isotope
effect. This can lead to improved metabolic stability and a longer in vivo half-life.
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Conclusion

This technical guide provides a foundational understanding of the physicochemical
characteristics of entecavir and its isotopically labeled analogs. The data and protocols
presented herein are intended to support researchers and drug development professionals in
the synthesis, characterization, and application of these important molecules. The use of
isotopically labeled entecavir is critical for advancing our understanding of its pharmacology
and for the development of new and improved therapies for chronic hepatitis B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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